molecular formula C13H11ClN2O3 B13712650 E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline

Cat. No.: B13712650
M. Wt: 278.69 g/mol
InChI Key: JKUHYEMCOUYAFS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline (CAS: 1031929-28-8) is a nitro-substituted quinoline derivative with the molecular formula C₁₃H₁₁ClN₂O₃ and a molar mass of 278.69 g/mol . Its structure features:

  • A chloro substituent at position 2.
  • An ethoxy group at position 5.
  • A 2-nitrovinyl moiety at position 3.

This compound belongs to the quinoline family, known for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C13H11ClN2O3

Molecular Weight

278.69 g/mol

IUPAC Name

2-chloro-6-ethoxy-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+

InChI Key

JKUHYEMCOUYAFS-AATRIKPKSA-N

Isomeric SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-]

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethoxyquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or thiol-substituted compounds .

Scientific Research Applications

E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Features
E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline 1031929-28-8 Cl (2), OEt (6), NO₂-vinyl (3) C₁₃H₁₁ClN₂O₃ Nitrovinyl enhances reactivity
2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline 948294-63-1 Cl (2), OEt (6), Cl-propyl (3) C₁₄H₁₅Cl₂NO Chloropropyl adds hydrophobicity
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline 1031929-41-5 Cl (2), Me (6,8), NO₂-vinyl (3) C₁₃H₁₁ClN₂O₂ Methyl groups reduce solubility
4-Chloro-6-ethoxyquinoline 103862-63-1 Cl (4), OEt (6) C₁₁H₁₀ClNO Lacks nitrovinyl; simpler structure
E-2-Chloro-6-methyl-3-(2-nitro)vinylquinoline - Cl (2), Me (6), NO₂-vinyl (3) C₁₂H₉ClN₂O₂ Methyl vs. ethoxy affects polarity

Key Differences and Implications

Electronic Effects
  • Nitrovinyl vs. Chloropropyl (Position 3): The nitrovinyl group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or participate in conjugation-driven reactions.
  • Ethoxy vs. Methyl (Position 6): The ethoxy group in the target compound (vs. methyl in 1031929-41-5) increases electron-donating capacity and solubility in organic solvents, which may enhance bioavailability in drug design contexts .
Solubility and Bioavailability
  • Ethoxy-substituted compounds (e.g., 1031929-28-8 and 103862-63-1) are expected to exhibit higher solubility in polar solvents compared to methyl-substituted analogs (e.g., 1031929-41-5) due to the oxygen atom’s polarity .
  • The nitrovinyl group’s planar structure in the target compound may facilitate π-π stacking interactions, useful in materials science or receptor binding .
Reactivity and Stability
  • Nitro groups are prone to reduction reactions, suggesting that the target compound could serve as a precursor to aminovinyl derivatives. In contrast, chloropropyl or methyl substituents (e.g., 948294-63-1, 1031929-41-5) lack this redox versatility .
  • The absence of a nitro group in 4-chloro-6-ethoxyquinoline (103862-63-1) simplifies its synthetic pathway but limits its utility in reactions requiring electron-deficient aromatic systems .

Biological Activity

E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure

The compound belongs to the quinoline family, characterized by a nitrogen-containing bicyclic structure. The presence of chloro, ethoxy, and nitro groups on the quinoline skeleton contributes to its unique properties and biological activities.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines, including E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline, demonstrated notable inhibition against several bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or function.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline was evaluated for cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in these cells.

Case Study: HeLa Cell Line
In vitro studies revealed that E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups.

Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
107020
254050

The biological activity of E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline is thought to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This stress triggers apoptotic pathways, contributing to its anticancer effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.